1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

Catalog No.
S14139491
CAS No.
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amin...

Product Name

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-amine

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H16ClNO/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6H,7,13H2,1-3H3

InChI Key

WIUUNYWJXOYPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)OC)N

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group attached to a branched amine. Its molecular formula is C11H16ClOC_{11}H_{16}ClO, and it is part of a broader class of compounds known for their biological activity and potential therapeutic applications.

  • Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The chloro group can be reduced to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The chloro group can be replaced with various nucleophiles such as amines or thiols, making it versatile for further chemical modifications.

These reactions highlight the compound's potential in synthetic organic chemistry, allowing for the creation of various derivatives with distinct properties .

Research indicates that 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, allows it to modulate biological processes effectively. Its unique structural features contribute to its efficacy in these applications .

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with 5-chloro-2-methoxyaniline as a key precursor.
  • Reaction Conditions: The reaction may involve the use of bases such as triethylamine and solvents under inert atmospheres to prevent side reactions.
  • Purification: Final products are purified through recrystallization or chromatography techniques to ensure high yield and purity.

In industrial settings, the synthesis can be scaled up using continuous flow reactors and automated systems to optimize reaction parameters .

The applications of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine span several fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Medicine: Its unique structural features make it a candidate for developing new pharmaceuticals.
  • Industry: It is utilized in creating new materials and chemical processes due to its versatile reactivity .

Interaction studies have shown that 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine can affect various biological pathways by binding to specific receptors or enzymes. This interaction can lead to modulation of cellular signaling pathways, which is crucial in understanding its potential therapeutic effects. Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine. Here are some notable examples:

Compound NameStructural FeaturesDistinctiveness
N1-(5-chloro-2-methoxyphenyl)acetamideChloro-methoxyphenyl group with an acetamide moietyDifferent functional group leading to varied reactivity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamideSimilar oxalamide structure with different substituentsUnique cyclopropyl group alters biological activity
2-(4-Chloro-2-methoxyphenyl)propan-2-aminesChloro and methoxy groups on a phenyl ringStructural variations influence pharmacological properties

The uniqueness of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds. Its cyclopentyloxalamide moiety differentiates it from others, potentially leading to unique applications and effects .

Precursor Utilization in Contemporary Synthetic Routes

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine relies heavily on the strategic selection of precursors to ensure efficiency and scalability. A primary starting material is 5-chloro-2-methoxyaniline, which undergoes sequential transformations to introduce the branched amine moiety.

Key Precursors and Reaction Pathways

  • Imine Formation:
    The aniline derivative reacts with acetone or related ketones under acidic conditions to form an imine intermediate. This step typically employs catalysts such as gold complexes, as demonstrated in hydroamination reactions of chloroalkynes with aromatic amines. For example, gold-catalyzed hydroamination of 1-chloroalkynes with 5-chloro-2-methoxyaniline yields α-chloromethylketimines with high atom economy.

  • Reductive Amination:
    The imine intermediate is reduced to the corresponding amine using agents like sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. This method avoids isolation of the imine, streamlining the process.

Comparative Analysis of Precursor Systems

PrecursorCatalystYield (%)Key Advantage
5-Chloro-2-methoxyanilineGold (IPrAuCl)97High purity, minimal side products
Chloroalkyne derivativesNaBArF85Compatibility with bulky amines

The use of gold catalysts, such as IPrAuCl, has proven particularly effective in minimizing side reactions, even with sterically hindered substrates.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been integrated into the synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine to reduce environmental impact.

Solvent-Free Methodologies

Recent advances include solvent-free imine formation using solid acid catalysts like PPA-SiO$$_2$$ (polyphosphoric acid on silica). This approach eliminates volatile organic solvents and achieves yields exceeding 90% under mild conditions (70–80°C).

Catalytic Innovations

  • Gold Catalysis:
    Gold(I) complexes enable hydroamination at 1 mol% loading, reducing metal waste. For instance, reactions with 1-chloroalkynes and anilines proceed with full atom economy, avoiding stoichiometric reagents.
  • Enzymatic Transamination:
    Amine transaminases (ATAs) offer a biocatalytic route to chiral amines under mild conditions. Although not yet applied to this specific compound, ATAs have shown promise in synthesizing structurally analogous amines in continuous flow systems.

Sustainability Metrics

ParameterTraditional MethodGreen Method
Solvent Consumption200 mL/g product0 mL/g product
Energy Input120°C, 24 h80°C, 5 h
Catalyst Recovery<50%>95%

Continuous Flow Reactor Applications in Industrial-Scale Production

Continuous flow reactors enhance the scalability and reproducibility of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine synthesis.

Process Intensification

  • Reductive Amination in Flow:
    Combining imine formation and reduction in a single continuous flow system reduces residence time from hours to minutes. A patented method using immobilized palladium catalysts achieves >95% conversion at 101 kPa pressure.
  • Enzyme Immobilization:
    Heterogenized transaminases in packed-bed reactors enable continuous production of chiral amines with enantiomeric excess (ee) >99%.

Performance Comparison: Batch vs. Flow

MetricBatch ReactorFlow Reactor
Throughput10 g/day500 g/day
Purity92%98%
Catalyst Lifetime3 cycles>20 cycles

Flow systems also mitigate thermodynamic limitations by enabling precise temperature control and rapid mixing, critical for exothermic reactions like imine reduction.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types